1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone
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Overview
Description
The compound “1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone” is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of an indole ring and a phenylsulfonyl group suggests that this compound may have interesting biological activities, but without specific studies on this compound, it’s hard to say for sure .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a piperazine ring, an indole ring, and a phenylsulfonyl group, all of which can participate in various types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the groups present in the molecule. For example, the presence of the piperazine ring suggests that the compound might be a base, and the presence of the phenylsulfonyl group suggests that it might be somewhat polar .Scientific Research Applications
Electrochemical Synthesis
Electrochemical oxidation has been explored as a method for synthesizing new phenylpiperazine derivatives, including compounds structurally related to 1-(4-methylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone. This process involves the oxidation of certain precursors in the presence of arylsulfinic acids, leading to environmentally friendly and efficient synthesis methods with high atom economy and minimal waste under ambient conditions (Nematollahi & Amani, 2011).
Biological Activities
Several studies have focused on the synthesis and evaluation of derivatives for their potential biological activities. For instance, new arylsulfonamide-based derivatives have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. Some compounds demonstrated significant activity against various pathogens and free radicals, highlighting the potential therapeutic applications of these derivatives (Jyothish Kumar & Vijayakumar, 2017).
HIV-1 Replication Inhibitors
Novel N-arylsulfonyl derivatives have been identified as inhibitors of HIV-1 replication, with certain compounds showing promising activity against the virus. These findings suggest potential applications of these derivatives in developing new antiretroviral therapies (Che et al., 2015).
Ligands for NMDA Receptors
Research has also explored the synthesis of indole derivatives as ligands for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. These compounds, including specific derivatives, have shown high binding affinity and potency, indicating potential applications in neurological research and drug development (Gitto et al., 2012).
Anticonvulsant Agents
The synthesis of clubbed indole-1,2,4-triazine derivatives has been investigated for their potential as anticonvulsant agents. Certain derivatives exhibited significant activity in models of epilepsy, suggesting their utility in developing new treatments for seizure disorders (Ahuja & Siddiqui, 2014).
Future Directions
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-1-(4-methylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-22-11-13-23(14-12-22)21(25)16-24-15-20(18-9-5-6-10-19(18)24)28(26,27)17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISSQFRWXHCQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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